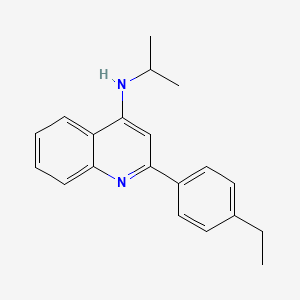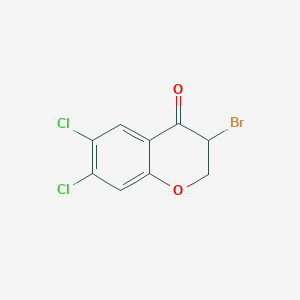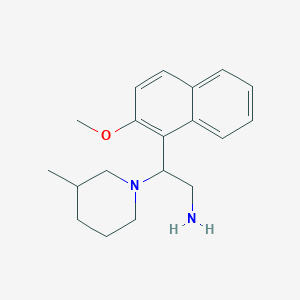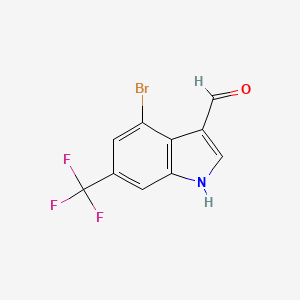
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar solvent like dimethylformamide (DMF).
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like cesium fluoride (CsF) and trifluoromethyl iodide (CF3I) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: CsF, CF3I, in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.
Industry
Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-Aminothiazole-based derivatives
Uniqueness
Compared to similar compounds, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with fluorine and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields.
Eigenschaften
Molekularformel |
C10H5ClF4N2S |
|---|---|
Molekulargewicht |
296.67 g/mol |
IUPAC-Name |
5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |
InChI-Schlüssel |
UGXKEHTXAKYMFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)


![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)




